molecular formula C9H7NO2S B3021516 2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate CAS No. 98589-48-1

2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate

Cat. No.: B3021516
CAS No.: 98589-48-1
M. Wt: 193.22 g/mol
InChI Key: LQAMXNSPRMVZLA-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate is an organic compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol. This chemical is offered with a high purity level of 97.0% . It is characterized by a hydroxyphenyl group and a reactive thiocyanate functional group, which is of significant interest in biochemical and antimicrobial research . The thiocyanate (SCN−) moiety is a pseudohalide of substantial relevance in mammalian biology, where it serves as a key substrate for peroxidases in innate immune responses . Upon two-electron oxidation, thiocyanate is converted into hypothiocyanous acid (HOSCN), a potent antimicrobial agent that selectively targets pathogenic bacteria through the oxidation of key microbial enzyme thiol groups . This mechanism helps regulate flora at mucosal surfaces and presents a potential research pathway for exploring new anti-infective strategies. The structural features of this particular compound make it a valuable intermediate for synthesizing more complex chemical entities, such as Schiff bases and their metal complexes, which are widely studied in bioinorganic chemistry for their DNA-binding and antimicrobial properties . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2-hydroxyphenyl)-2-oxoethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c10-6-13-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAMXNSPRMVZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CSC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Organic Chemistry and Reactivity of 2 2 Hydroxyphenyl 2 Oxoethyl Thiocyanate

Reactivity of the Thiocyanate (B1210189) Moiety

The thiocyanate group (-SCN) is a versatile functional group known as a pseudohalogen. Its reactivity is characterized by the ambidentate nature of the thiocyanate ion, with nucleophilic character at both the sulfur and nitrogen atoms. The carbon atom is electrophilic. In 2-(2-hydroxyphenyl)-2-oxoethyl thiocyanate, the thiocyanate is attached to a methylene (B1212753) carbon that is alpha to a carbonyl group, which significantly influences its reactivity.

Nucleophilic Attack and Formation of Heterocyclic Compounds (e.g., Thiazoles, Benzothiazoles, Benzimidazoles)

The α-thiocyanato ketone structure of this compound makes it a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds. The thiocyanate group can act as a good leaving group, similar to a halide, in cyclization reactions.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. nih.govsciencescholar.us In a similar fashion, this compound can react with thiourea (B124793) or substituted thioamides. The reaction proceeds via initial nucleophilic attack by the sulfur of the thioamide on the methylene carbon, displacing the thiocyanate anion. This is followed by intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to yield the 2-amino- or 2-substituted-4-(2-hydroxyphenyl)thiazole ring system. organic-chemistry.orgekb.eg

Benzothiazoles: The synthesis of benzothiazoles typically involves the condensation of 2-aminothiophenol (B119425) with carbonyl compounds or their derivatives. researchgate.netekb.eg this compound can serve as the carbonyl component in this reaction. The process is initiated by the reaction between the amino group of 2-aminothiophenol and the carbonyl group of the α-keto moiety to form a Schiff base intermediate. Subsequent intramolecular nucleophilic attack by the thiol group onto the imine carbon, followed by oxidative aromatization, leads to the formation of a 2-substituted benzothiazole (B30560). organic-chemistry.orgunife.it

Benzimidazoles: The formation of benzimidazoles often occurs through the condensation of o-phenylenediamine (B120857) with aldehydes or carboxylic acids. scispace.comnih.govresearchgate.net The α-keto group of this compound can react with o-phenylenediamine. One amino group of the diamine attacks the carbonyl carbon, and after a series of steps involving cyclization and dehydration, a substituted benzimidazole (B57391) ring is formed.

HeterocycleReagentKey Reaction Steps
Thiazole Thiourea / Thioamides1. Nucleophilic substitution at the α-carbon (SCN⁻ is the leaving group). 2. Intramolecular cyclization (N attacks C=O). 3. Dehydration.
Benzothiazole 2-Aminothiophenol1. Formation of a Schiff base with the α-keto group. 2. Intramolecular cyclization. 3. Oxidation/Aromatization.
Benzimidazole o-Phenylenediamine1. Condensation with the α-keto group. 2. Intramolecular cyclization. 3. Dehydration/Oxidation.

Isomerization to Isothiocyanates and Mechanistic Implications

Organic thiocyanates can undergo rearrangement to form the thermodynamically more stable isothiocyanates (R-NCS). This isomerization can be promoted by heat, catalysts, or photo-irradiation. proquest.comresearchgate.netrsc.org For this compound, this would result in the formation of 2-(2-hydroxyphenyl)-2-oxoethyl isothiocyanate.

The mechanism of this rearrangement is highly dependent on the substrate and reaction conditions. Potential pathways include:

Ionic Mechanism: This pathway involves the ionization of the C-S bond to form a carbocation and a thiocyanate anion. proquest.com The ambidentate thiocyanate anion can then re-attack the carbocation through its nitrogen atom to form the isothiocyanate. The presence of the α-carbonyl group may disfavor the formation of a positive charge on the adjacent carbon, but the stability of the leaving thiocyanate anion is a driving force.

Nucleophilic Catalysis: The isomerization can be catalyzed by the thiocyanate ion itself. researchgate.net This involves a nucleophilic displacement where the nitrogen end of a free thiocyanate ion attacks the electrophilic carbon, displacing the original thiocyanate group in an SN2-type reaction. researchgate.net

Radical Mechanism: Under photochemical conditions, a photoinduced electron transfer can generate an anion radical, which then cleaves the C-S bond to form a radical and a thiocyanate anion. researchgate.net Subsequent recombination yields the isothiocyanate.

The choice of mechanism is influenced by solvent polarity and the electronic nature of the substituents on the organic backbone. proquest.com

Reductive Transformations (e.g., to Thiols, Thioethers, Disulfides, Thioates)

The thiocyanate group can be reduced to a thiol (mercaptan) group. A common method for this transformation is the reductive cleavage of the carbon-sulfur bond using an alkali metal, such as sodium, in anhydrous liquid ammonia (B1221849). google.com This reaction converts the thiocyanate into the corresponding sodium thiolate, which upon acidic workup yields the thiol, in this case, 2-mercapto-1-(2-hydroxyphenyl)ethan-1-one. google.com

Once the thiol is formed, it can undergo a variety of subsequent transformations:

Thioethers: The thiol can be converted into a thioether via S-alkylation using an alkyl halide under basic conditions.

Disulfides: Mild oxidation of the thiol, for instance with iodine or exposure to air, leads to the formation of the corresponding disulfide through oxidative coupling of two thiol molecules.

Thioates: The thiol can be acylated by reacting with an acyl chloride or acid anhydride (B1165640) to form a thioate (thioester).

TransformationProduct TypeTypical Reagents
Reduction ThiolSodium in liquid ammonia (Na/NH₃)
Alkylation ThioetherAlkyl halide (R'-X), Base
Oxidation DisulfideIodine (I₂), Air (O₂)
Acylation ThioateAcyl chloride (R'-COCl)

Oxidative Transformations (e.g., to Sulfonyl Cyanides)

Contrary to earlier beliefs that such a transformation was not possible, organic thiocyanates can be oxidized to form sulfonyl cyanides (R-SO₂CN). google.com This reaction is typically carried out using an organic peracid, such as m-chloroperbenzoic acid (m-CPBA), in an inert solvent under anhydrous conditions. google.comnih.gov The reaction involves the oxidation of the sulfur atom. For this compound, this process would yield (2-(2-hydroxyphenyl)-2-oxoethane)sulfonyl cyanide. A stoichiometric excess of the peracid is generally required, as two moles of the oxidizing agent are consumed per mole of thiocyanate. google.com

Reactivity of the α-Keto Moiety

The carbonyl group (C=O) is highly polarized, with a partial positive charge on the carbon and a partial negative charge on the oxygen. This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. masterorganicchemistry.comksu.edu.sa

Nucleophilic Additions to the Carbonyl Group

The α-keto group of this compound readily undergoes nucleophilic addition reactions. The outcome of the reaction—whether it is reversible or irreversible—depends largely on the basicity of the incoming nucleophile. masterorganicchemistry.com These reactions convert the sp²-hybridized carbonyl carbon into an sp³-hybridized carbon, forming a tetrahedral intermediate. masterorganicchemistry.comksu.edu.sa

Common nucleophilic addition reactions include:

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, converting the carbonyl group to a hydroxyl group to yield 1-(2-hydroxyphenyl)-2-thiocyanatoethan-1-ol.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add an alkyl or aryl group to the carbonyl carbon. The initial product is a magnesium or lithium alkoxide, which upon acidic workup gives a tertiary alcohol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically generated in situ from NaCN or KCN and an acid, across the carbonyl double bond results in the formation of a cyanohydrin (or hydroxynitrile). chemguide.co.uk This reaction adds both a hydroxyl group and a nitrile group to the original carbonyl carbon.

NucleophileReagent(s)Product
Hydride NaBH₄, then H₂O/H⁺Secondary Alcohol
Organometallic R-MgX or R-Li, then H₂O/H⁺Tertiary Alcohol
Cyanide KCN / H⁺Cyanohydrin

Enolate Chemistry and α-Functionalization Reactions

The methylene protons alpha (α) to the carbonyl group in this compound are acidic due to the electron-withdrawing nature of both the adjacent ketone and the thiocyanate group. This acidity allows for the formation of a resonance-stabilized enolate anion upon treatment with a suitable base. masterorganicchemistry.com For the enolate to be generated in high concentration without competing nucleophilic attack at the carbonyl carbon, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is typically required. libretexts.org Weaker bases, such as alkoxides or hydroxides, may establish only a low equilibrium concentration of the enolate. libretexts.org

Table 1: Comparison of pKa Values for Selected Carbonyl Compounds in DMSO.
CompoundStructurepKa (in DMSO)
AcetoneCH₃-C(=O)-CH₃26.5
AcetophenonePh-C(=O)-CH₃24.7
Ethyl PhenylacetatePh-CH₂-C(=O)-OEt22.6

Once formed, the enolate of this compound is a potent carbon nucleophile. It can participate in a variety of α-functionalization reactions, most notably Sₙ2-type alkylations. libretexts.org Reaction of the enolate with primary alkyl halides (e.g., methyl iodide or benzyl (B1604629) bromide) would result in the formation of a new carbon-carbon bond at the α-position, yielding a more complex α-substituted, α-thiocyanato ketone. libretexts.orgyoutube.com This reaction is subject to the typical limitations of Sₙ2 reactions; secondary and tertiary halides are poor substrates due to steric hindrance and competing elimination reactions. libretexts.org

Reactivity of the Hydroxyphenyl Group

The phenolic ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the combined directing effects of the two substituents on the ring: the hydroxyl group (-OH) and the 2-oxo-2-thiocyanatoethyl group (-C(=O)CH₂SCN).

The hydroxyl group is a powerful activating substituent and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. youtube.com Conversely, the acetyl-based group is a deactivating substituent and a meta-director because the carbonyl group withdraws electron density from the ring through resonance and induction. automate.video In situations with competing directors, the strongly activating hydroxyl group typically dominates the directing effect. researchgate.net

Therefore, electrophiles are expected to add to the positions ortho and para to the hydroxyl group. These correspond to positions 3 and 5 of the benzene (B151609) ring (position 1 is the hydroxyl, 2 is the keto-substituent). Experimental evidence from the nitration of the parent compound, 2'-hydroxyacetophenone (B8834), supports this prediction. Reaction with a mixture of nitric and sulfuric acid yields a mixture of 2'-hydroxy-5'-nitroacetophenone (B116480) (para to -OH) and 2'-hydroxy-3'-nitroacetophenone (ortho to -OH). digitellinc.comchegg.com The formation of the 5-nitro isomer is often favored, as the position ortho to the hydroxyl group and adjacent to the bulky keto-substituent is sterically hindered. researchgate.net

Table 2: Regioselectivity in the Nitration of 2'-Hydroxyacetophenone.
ReactantReagentsMajor ProductsReference
2'-HydroxyacetophenoneHNO₃, H₂SO₄2'-Hydroxy-5'-nitroacetophenone (para-substitution) researchgate.netdigitellinc.com
2'-HydroxyacetophenoneHNO₃, H₂SO₄2'-Hydroxy-3'-nitroacetophenone (ortho-substitution) digitellinc.com

A defining structural feature of this compound is the strong intramolecular hydrogen bond formed between the phenolic hydroxyl group and the oxygen atom of the proximate carbonyl group. mdpi.comresearchgate.net This interaction results in a stable, planar, six-membered pseudo-ring. mdpi.com This hydrogen bond significantly influences the molecule's conformation and chemical reactivity. nih.govrsc.org

Computational and spectroscopic studies on the parent molecule, 2'-hydroxyacetophenone, have quantified this interaction. The bond is characterized by a short distance between the hydroxyl proton and the carbonyl oxygen, indicating a strong association. researchgate.net

Table 3: Selected Interatomic Distances and Angles for the Intramolecular Hydrogen Bond in a Derivative of 2'-Hydroxyacetophenone.
ParameterValueSignificance
O-H···O distance2.562 ÅShort distance indicates a strong hydrogen bond. researchgate.net
H···O distance1.740 ÅSignificantly shorter than the sum of van der Waals radii. researchgate.net
O-H···O angle151.6°Near-linearity contributes to bond strength. researchgate.net

Data derived from crystallographic studies on 3-bromo-2'-hydroxyacetophenone. researchgate.net

This intramolecular hydrogen bonding has several consequences for reactivity:

Reduced Phenolic Acidity: The involvement of the hydroxyl proton in the hydrogen bond makes it less available for abstraction by a base, thereby reducing its acidity compared to a phenol (B47542) without this interaction (e.g., 4'-hydroxyacetophenone).

Decreased Carbonyl Reactivity: The donation of electron density from the hydroxyl group to the carbonyl oxygen via the hydrogen bond reduces the electrophilicity of the carbonyl carbon. This makes it less susceptible to attack by external nucleophiles. rsc.org

Conformational Rigidity: The molecule is locked into a planar conformation, which can influence the steric accessibility of various sites and may affect the transition states of reactions involving the functional groups. mdpi.com

Tandem and Cascade Reactions Involving Multiple Functional Groups

The unique arrangement of the hydroxyl, ketone, and thiocyanate functionalities in this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bonds are formed in a single operation. researchgate.net These reactions can lead to the rapid assembly of complex heterocyclic structures.

One plausible pathway is an intramolecular cyclization to form a benzofuranone derivative. Under basic conditions, deprotonation of the phenolic hydroxyl group would generate a phenoxide. This internal nucleophile could then attack the α-carbon in an intramolecular Sₙ2 reaction, displacing the thiocyanate anion as a leaving group. This type of tandem reaction, involving an initial acid-base reaction followed by an intramolecular cyclization, is a powerful strategy for heterocycle synthesis. Similar tandem cyclizations of o-hydroxyphenyl derivatives are known to efficiently produce benzofurans and other oxygen-containing heterocycles. researchgate.net

Another potential cascade reaction involves the reactivity of the α-thiocyanato ketone moiety itself. It is known that α-thiocyanato ketones react with primary amines, often under acidic conditions, to form 2-iminothiazolines or with secondary amines to form 2-aminothiazoles. researchgate.netresearchgate.net For the title compound, a reaction with a primary amine could initiate a cascade. The initial condensation at the carbonyl group would be followed by an intramolecular cyclization where the amine's nitrogen atom attacks the carbon of the thiocyanate group, leading to the formation of a thiazole-type ring fused or linked to the hydroxyphenyl core.

These proposed pathways highlight the synthetic potential of this compound as a precursor for more complex molecular architectures through the strategic involvement of its multiple functional groups in sequential, one-pot transformations.

Mentioned Compounds

Compound Name
This compound
Lithium diisopropylamide (LDA)
Tetrahydrofuran (THF)
Acetone
Acetophenone
Ethyl Phenylacetate
Methyl iodide
Benzyl bromide
2'-Hydroxyacetophenone
Nitric acid
Sulfuric acid
2'-Hydroxy-5'-nitroacetophenone
2'-Hydroxy-3'-nitroacetophenone
4'-Hydroxyacetophenone
3-Bromo-2'-hydroxyacetophenone

Advanced Spectroscopic and Structural Elucidation of 2 2 Hydroxyphenyl 2 Oxoethyl Thiocyanate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers a powerful non-destructive method for identifying the functional groups and probing the molecular vibrations of 2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate (B1210189).

FTIR spectroscopy is instrumental in identifying the key functional groups within the 2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of these groups.

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong and sharp absorption band, characteristic of the C≡N stretching vibration in organic thiocyanates, is anticipated around 2150 cm⁻¹. The presence of the carbonyl group (C=O) of the ketone is expected to give rise to a strong absorption band in the region of 1680-1700 cm⁻¹. The hydroxyl group (O-H) on the phenyl ring will likely produce a broad absorption band in the range of 3200-3600 cm⁻¹, with its broadness indicative of hydrogen bonding.

Vibrations associated with the aromatic ring are also expected. The C=C stretching vibrations within the phenyl ring typically appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration of the thiocyanate group is expected to produce a weaker absorption band around 750 cm⁻¹.

Expected FTIR Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3400 Broad, Medium-Strong O-H Stretch Phenolic Hydroxyl
~3100-3000 Medium-Weak C-H Stretch Aromatic
~2950 Weak C-H Stretch Methylene (B1212753)
~2150 Strong, Sharp C≡N Stretch Thiocyanate
~1680 Strong C=O Stretch Ketone
~1600-1450 Medium-Strong C=C Stretch Aromatic Ring
~1250 Medium C-O Stretch Phenolic Hydroxyl

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to clearly show the vibrations of the thiocyanate group and the aromatic ring.

The symmetric stretching vibration of the C≡N bond in the thiocyanate group should produce a strong and distinct Raman band around 2150 cm⁻¹. The C-S stretching vibration, typically found around 750 cm⁻¹, is also expected to be Raman active. The symmetric "breathing" mode of the phenyl ring, which is often weak in FTIR, should give a strong signal in the Raman spectrum. Other aromatic C=C stretching vibrations will also be observable in the 1400-1600 cm⁻¹ region. While the C=O stretch is observable in Raman, it is generally less intense than in the FTIR spectrum.

Expected Raman Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3060 Medium C-H Stretch Aromatic
~2150 Strong C≡N Stretch Thiocyanate
~1680 Weak-Medium C=O Stretch Ketone
~1600 Strong C=C Stretch / Ring Breathing Aromatic Ring
~1000 Strong Ring Breathing Mode Aromatic Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of this compound by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum provides detailed information about the number and types of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons, the methylene protons, and the phenolic hydroxyl proton.

The aromatic protons on the 2-hydroxyphenyl ring are expected to appear in the downfield region, typically between 6.8 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The splitting pattern of these signals will be complex due to ortho and meta couplings, providing information about their relative positions on the ring. The methylene protons (CH₂) adjacent to the carbonyl and thiocyanate groups are expected to appear as a singlet in the range of 4.5-5.5 ppm. The chemical shift of the phenolic hydroxyl proton can vary widely depending on the solvent and concentration, but it is typically observed as a broad singlet.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~10-12 Broad Singlet 1H Ar-OH
~7.8 Doublet of Doublets 1H Aromatic H (ortho to C=O)
~7.5 Triplet of Doublets 1H Aromatic H (para to OH)
~7.0 Doublet 1H Aromatic H (ortho to OH)
~6.9 Triplet 1H Aromatic H (meta to OH)

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment. The spectrum of this compound will show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the thiocyanate carbon.

The carbonyl carbon (C=O) is expected to be the most downfield signal, appearing around 190-200 ppm. The aromatic carbons will resonate in the 115-160 ppm region, with the carbon attached to the hydroxyl group appearing at a higher field and the carbon attached to the acetyl group at a lower field. The methylene carbon (CH₂) adjacent to the thiocyanate group is expected to be in the range of 40-50 ppm. The carbon of the thiocyanate group (-SCN) typically appears around 110-115 ppm.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Carbon Type
~195 C=O (Ketone)
~160 C-OH (Aromatic)
~137 C-H (Aromatic)
~130 C-C=O (Aromatic)
~120 C-H (Aromatic)
~118 C-H (Aromatic)
~115 -SCN (Thiocyanate)

Heteronuclear NMR, while less common, can provide direct information about the electronic environment of the nitrogen and sulfur atoms within the thiocyanate group.

¹⁵N NMR: The ¹⁵N chemical shift is highly sensitive to the electronic structure of the nitrogen atom. For organic thiocyanates (R-SCN), the ¹⁵N chemical shift is typically found in the range of -90 to -110 ppm relative to nitromethane. rsc.org This distinct chemical shift range allows for the unambiguous identification of the thiocyanate nitrogen.

³³S NMR: ³³S NMR is challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus, which often results in broad signals. However, it is a viable technique for characterizing sulfur-containing compounds. The chemical shift of the sulfur in a thiocyanate group is expected to be in a specific region of the broad ³³S chemical shift range, providing direct evidence of the sulfur environment. rsc.orgst-andrews.ac.uk

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for elucidating the complex structure of organic molecules by mapping correlations between different nuclei. For this compound, these techniques would be indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, especially for the aromatic protons which can exhibit complex splitting patterns.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings within the molecule. It would be expected to show correlations between the adjacent aromatic protons on the hydroxyphenyl ring. The absence of coupling to the methylene protons would confirm their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom. This would allow for the definitive assignment of the methylene carbon and the carbons of the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For the target molecule, key HMBC correlations would be expected between the methylene protons and the thiocyanate carbon, the carbonyl carbon, and the C1 and C6 carbons of the phenyl ring. The phenolic proton would likely show a correlation to the C1, C2, and C6 carbons of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. In this molecule, it could potentially show correlations between the methylene protons and the aromatic proton at the C6 position, which would provide insights into the preferred conformation of the side chain relative to the aromatic ring.

Without experimental data, a hypothetical data table for the expected 2D NMR correlations is presented below based on known chemical shift ranges for similar structural motifs.

Hypothetical 2D NMR Correlations for this compound

Proton (¹H) Signal Correlated Carbon (¹³C) in HSQC Key Correlated Carbons in HMBC
Methylene Protons Methylene Carbon Carbonyl, Thiocyanate, Aromatic C1 & C6
Aromatic Protons Respective Aromatic Carbons Adjacent Aromatic Carbons, Carbonyl

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound. This data is crucial for confirming the elemental formula (C₉H₇NO₂S). The calculated exact mass for this formula is 193.020 Da. An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this value, thus confirming the molecular formula.

Expected HRMS Data

Molecular Formula Calculated Exact Mass (Da)

GC-MS analysis would be used to assess the purity of a sample of this compound and to analyze any volatile impurities. The mass spectrum obtained from the GC-MS would show the molecular ion peak and characteristic fragmentation patterns. Key fragmentations would likely include the loss of the thiocyanate group, cleavage between the carbonyl and methylene groups, and fragmentation of the aromatic ring.

Plausible Fragmentation Patterns in GC-MS

m/z Identity of Fragment
193 [M]⁺ (Molecular Ion)
135 [M - SCN]⁺
121 [HOC₆H₄CO]⁺
93 [HOC₆H₄]⁺

MALDI-MS is a soft ionization technique that is particularly useful for non-volatile or thermally labile molecules. While not typically the primary method for small molecules like the one , it could be employed, especially if derivatized. An analysis would be expected to show the protonated molecule [M+H]⁺ or adducts with matrix or salt ions.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the aromatic ring, the conformation of the oxoethyl thiocyanate side chain relative to the ring, and any intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group and the thiocyanate or carbonyl groups in the crystal lattice. A search of crystallographic databases did not yield a solved structure for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The this compound molecule contains a substituted benzene (B151609) ring conjugated with a carbonyl group, which would give rise to characteristic absorption bands in the UV region. The spectrum would be expected to show π → π* transitions associated with the aromatic system and the carbonyl group, as well as n → π* transitions for the carbonyl group. The position and intensity of these bands would be influenced by the hydroxyl and thiocyanate substituents and the solvent used for the measurement. Based on data for similar 2-hydroxyacetophenone (B1195853) derivatives, characteristic absorption maxima would be expected in the range of 250-350 nm. fordham.edu

Expected UV-Vis Absorption Maxima

Electronic Transition Approximate Wavelength Range (nm)
π → π* 250-280

Computational Chemistry and Theoretical Investigations of 2 2 Hydroxyphenyl 2 Oxoethyl Thiocyanate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for exploring the conformational landscape of flexible molecules like 2-(2-hydroxyphenyl)-2-oxoethyl thiocyanate (B1210189). nih.govmdpi.com The molecule possesses several rotatable bonds, including the C-C bond linking the phenyl ring and the carbonyl group, and the C-O bond of the hydroxyl group. Rotation around these bonds gives rise to different spatial arrangements known as conformers, each with a distinct energy.

Table 1: Hypothetical Relative Energies of 2-(2-Hydroxyphenyl)-2-oxoethyl Thiocyanate Conformers Calculated with DFT

Conformer Description of Dihedral Angles Relative Energy (DFT, kcal/mol)
Conf-1 Planar, Intramolecular H-bond 0.00 (Global Minimum)
Conf-2 Phenyl ring twisted 90° +4.5
Conf-3 Hydroxyl group rotated 180° +7.2

| Conf-4 | Thiocyanate group rotated | +2.1 |

Note: This table is illustrative and represents plausible outcomes from a DFT conformational analysis.

While DFT is a powerful tool, ab initio ("from the beginning") methods provide a pathway to higher accuracy, albeit at a greater computational expense. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered gold standards in quantum chemistry for calculating electronic energies.

Typically, the most stable conformers identified through a less expensive method like DFT are subjected to single-point energy calculations using these high-accuracy ab initio methods. This approach refines the relative energy differences between conformers, providing a more reliable picture of their thermodynamic stability. Such calculations are crucial for creating benchmark data and for situations where subtle energy differences are critical to understanding a molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-hydroxyphenyl ring. The LUMO is likely distributed over the electron-withdrawing carbonyl and thiocyanate groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical reactivity descriptor. researchgate.net A small energy gap generally implies higher chemical reactivity and lower kinetic stability. pku.edu.cn From the HOMO and LUMO energies, other descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity profile. mdpi.com

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors

Parameter Value (eV) Implication
E(HOMO) -6.5 Nucleophilic character (electron-donating)
E(LUMO) -1.8 Electrophilic character (electron-accepting)

| HOMO-LUMO Gap | 4.7 | Moderate reactivity and kinetic stability |

Note: This table contains representative values to illustrate the output of FMO analysis.

Spectroscopic Property Prediction and Correlation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and can help confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. researchgate.net Quantum chemical methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For complex molecules, predicted shifts can be calculated for each significant conformer and then averaged based on their Boltzmann population to yield a theoretical spectrum that accounts for conformational flexibility. biorxiv.org Comparing these predicted spectra with experimental results can help assign specific peaks and confirm the proposed structure and conformational preferences in solution. github.io

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)

Atom Predicted ¹H Shift Plausible Experimental ¹H Shift Predicted ¹³C Shift Plausible Experimental ¹³C Shift
Phenolic OH 9.8 9.7 - -
Methylene (B1212753) CH₂ 4.5 4.4 48.0 47.5
Carbonyl C=O - - 195.0 194.2

Note: Values are for illustrative purposes to show the typical correlation between predicted and experimental data.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational chemistry can simulate these spectra by calculating the second derivatives of the energy with respect to atomic displacements. researchgate.net This analysis yields the frequencies and intensities of the fundamental vibrational modes.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. nih.gov Simulated spectra are instrumental in assigning specific absorption bands in an experimental IR or Raman spectrum to particular molecular motions, such as the characteristic stretching frequencies of the O-H, C=O, and S-C≡N groups in this compound. nih.govresearchgate.net

Table 4: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Plausible Experimental Frequency (cm⁻¹)
O-H stretch (H-bonded) 3350 3216 3200-3250
S-C≡N stretch 2240 2150 2155

Note: This table illustrates the process of scaling calculated frequencies to correlate with experimental values.

Electronic Absorption (UV-Vis) Spectra Calculation

The calculation of a compound's electronic absorption (UV-Vis) spectrum is a standard application of computational chemistry, typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra are invaluable for interpreting experimental results and understanding the electronic transitions within a molecule.

For a molecule like this compound, a TD-DFT calculation would involve optimizing the ground state geometry and then calculating the energies of various excited states. The results are often presented in a table format, as shown in the hypothetical example below:

Hypothetical Calculated UV-Vis Data for this compound

Calculated λmax (nm) Oscillator Strength (f) Major Contribution
Data Not Available Data Not Available Data Not Available

This table is for illustrative purposes only. No published data is available for this specific compound.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical chemistry provides essential insights into reaction mechanisms by identifying and characterizing the structures of reactants, products, intermediates, and, crucially, transition states. By calculating the potential energy surface of a reaction, chemists can determine the activation energies and reaction pathways.

For this compound, computational studies could, for example, investigate its synthesis, decomposition, or reactions with other molecules. Such studies would involve locating the transition state structures for each step of the proposed mechanism and calculating the energy barriers. This information is critical for understanding the kinetics and thermodynamics of the reaction.

Non-Covalent Interactions and Intermolecular Forces in Crystal Structures

The study of non-covalent interactions is fundamental to understanding the solid-state structure and properties of a compound. Techniques such as Hirshfeld surface analysis are used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps various properties onto the Hirshfeld surface, including normalized contact distance (d_norm), shape index, and curvedness, to identify and characterize interactions like hydrogen bonds and π-π stacking.

Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Percentage Contribution (%)
O···H Data Not Available
H···H Data Not Available
C···H Data Not Available
S···H Data Not Available
N···H Data Not Available

This table is for illustrative purposes only. No published data is available for this specific compound.

Advanced Applications of 2 2 Hydroxyphenyl 2 Oxoethyl Thiocyanate As a Versatile Synthetic Building Block

Synthesis of Sulfur-Containing Heterocycles

The structural framework of 2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate (B1210189) is particularly well-suited for the construction of complex cyclic systems containing sulfur. Its ability to act as an electrophilic substrate facilitates cyclization reactions to form various heterocyclic scaffolds.

Thiazole (B1198619) and Oxathiolane Derivatives

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classic and widely utilized method for constructing the thiazole ring. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comnih.gov 2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate serves as an effective analogue to α-haloketones in this synthesis. The thiocyanate group can be displaced by the nucleophilic sulfur of the thioamide, initiating a sequence of condensation and cyclization to yield highly substituted thiazoles.

The reaction proceeds via an initial nucleophilic attack of the thioamide sulfur on the carbon bearing the thiocyanate group, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov This method allows for the introduction of diverse substituents at the 2- and 4-positions of the thiazole ring, originating from the thioamide and the α-thiocyanato ketone, respectively.

Oxathiolane Derivatives: α-Thiocyanato ketones are valuable precursors for the synthesis of 5-aryl-2-imino-1,3-oxathiolane derivatives. researchgate.net The reaction of this compound can be envisioned to proceed under specific conditions where the ketone's carbonyl oxygen and the thiocyanate's sulfur atom participate in a cyclization event. This transformation typically involves the reaction with a suitable coupling partner that facilitates the ring closure, leading to the formation of the five-membered oxathiolane ring system. researchgate.net

Table 1: Synthesis of Thiazole and Oxathiolane Derivatives
Product ClassGeneral MethodKey ReactantsTypical Conditions
4-(2-Hydroxyphenyl)thiazolesHantzsch-type SynthesisThis compound, Thioamide (e.g., thiourea (B124793), substituted thioamides)Reflux in a polar solvent like ethanol (B145695) or methanol. chemhelpasap.com
2-Imino-1,3-oxathiolanesCyclization ReactionThis compoundHydroalcoholic media, often followed by a one-pot cyclization step. researchgate.net

Benzothiazole (B30560) and Imidazole (B134444) Scaffolds

Benzothiazole Scaffolds: While the most common synthesis of benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with carbonyl compounds, alternative routes can utilize thiocyanate precursors. researchgate.netmdpi.com For instance, the Jacobsen cyclization of thioanilides, formed from the reaction of an aniline (B41778) with a thiocarbonyl source, is a powerful method. researchgate.netresearchgate.net A plausible, albeit multi-step, route starting from this compound could involve its conversion to an intermediate that subsequently reacts with a substituted aniline to form a precursor susceptible to oxidative cyclization, yielding a benzothiazole derivative.

Imidazole Scaffolds: The construction of the imidazole ring can be achieved through various synthetic strategies. The Marckwald synthesis, for example, involves the reaction of an α-amino ketone with potassium thiocyanate. wjpsonline.comyoutube.com While this represents the reverse of the desired transformation, the analogous reactivity of α-thiocyanato ketones to α-haloketones allows them to be used in other classical imidazole syntheses. A reaction between this compound, an aldehyde, and ammonia (B1221849) (or an ammonium (B1175870) salt like ammonium acetate) can lead to the formation of 2,4,5-trisubstituted imidazoles. biotechjournal.in

Table 2: Plausible Synthetic Routes to Benzothiazole and Imidazole Scaffolds
Target ScaffoldSynthetic ApproachPotential Key ReactantsGeneral Concept
BenzothiazoleMulti-step synthesis via oxidative cyclizationThis compound, Substituted anilinesConversion to an intermediate followed by reaction and bromine- or potassium ferricyanide-mediated cyclization. researchgate.netrjpbcs.com
ImidazoleRadziszewski-type SynthesisThis compound, Aldehyde, Ammonium acetateOne-pot condensation reaction to form the imidazole ring. biotechjournal.in

Derivatization to Other Crucial Functional Groups

Beyond its use in heterocycle synthesis, the thiocyanate group in this compound is a gateway to a variety of other sulfur-containing functionalities.

Thiols and Disulfides

Thiols: The thiocyanate group (-SCN) can be readily reduced to the corresponding thiol (mercaptan) group (-SH). This transformation is a cornerstone in organosulfur chemistry, converting a stable, crystalline precursor into a highly versatile, albeit often odorous, thiol. Common reducing agents for this purpose include zinc in an acidic medium, lithium aluminum hydride (LiAlH₄), or sodium borohydride (B1222165) (NaBH₄). The reduction of this compound would yield 2-mercapto-1-(2-hydroxyphenyl)ethan-1-one, a valuable α-mercapto ketone intermediate.

Disulfides: The thiol obtained from the reduction of the parent thiocyanate is susceptible to oxidation. Under mild oxidative conditions, such as exposure to air, iodine (I₂), or hydrogen peroxide (H₂O₂), the thiol undergoes dimerization to form the corresponding disulfide. This reaction connects two molecules of the parent structure through a disulfide (-S-S-) linkage, resulting in the formation of 1,2-bis[2-(2-hydroxyphenyl)-2-oxoethyl] disulfide.

Table 3: Conversion to Thiols and Disulfides
Target Functional GroupReaction TypeTypical ReagentsProduct
Thiol (-SH)ReductionZn/HCl, NaBH₄, LiAlH₄2-Mercapto-1-(2-hydroxyphenyl)ethan-1-one
Disulfide (-S-S-)OxidationAir, I₂, H₂O₂1,2-Bis[2-(2-hydroxyphenyl)-2-oxoethyl] disulfide

Thioethers and Sulfides

The synthesis of thioethers (sulfides) from this compound is most effectively achieved via a two-step process. acsgcipr.org First, the thiocyanate is reduced to the corresponding thiol, as described previously. The resulting thiol, or its conjugate base (thiolate) generated by treatment with a base like sodium hydroxide (B78521) or sodium ethoxide, is a potent nucleophile. biotechjournal.in

This thiolate can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction, analogous to the Williamson ether synthesis, to form the desired thioether. acsgcipr.org This two-step sequence provides a reliable method for forming a new carbon-sulfur bond and attaching a wide variety of alkyl or aryl groups to the sulfur atom.

Isothiocyanates and Thiocarbamates

Isothiocyanates: Organic thiocyanates can, under certain conditions, isomerize to the more thermodynamically stable isothiocyanates (-N=C=S). wikipedia.org This rearrangement can be promoted by heat or by the presence of certain catalysts. While this transformation is facile for some substrates like allyl thiocyanates, it may require more forcing conditions for α-keto thiocyanates. wikipedia.orgrsc.org

Thiocarbamates: A more direct and synthetically useful transformation is the Riemschneider thiocarbamate synthesis. wikipedia.org This reaction converts organic thiocyanates directly into S-thiocarbamates by treatment with an alcohol or water under acidic conditions (e.g., concentrated sulfuric acid). wikipedia.orgwikipedia.org Reacting this compound with water under these conditions would yield S-[2-(2-hydroxyphenyl)-2-oxoethyl] thiocarbamate. wikipedia.org This method provides a straightforward entry into the thiocarbamate functional group, which is a key component in various biologically active molecules and herbicides. wikipedia.orgwikipedia.org

Table 4: Synthesis of Isothiocyanates and Thiocarbamates
Target Functional GroupReaction Name/TypeTypical ConditionsProduct Example
Isothiocyanate (-NCS)IsomerizationHeating or catalysis. wikipedia.orgrsc.org2-(2-Hydroxyphenyl)-2-oxoethyl isothiocyanate
Thiocarbamate (-S-C(=O)N-)Riemschneider SynthesisConcentrated H₂SO₄, followed by hydrolysis with water. wikipedia.orgS-[2-(2-hydroxyphenyl)-2-oxoethyl] thiocarbamate

Introduction of Aryl Thiocyanate Units into Complex Molecular Architectures

Information regarding the use of this compound for the introduction of aryl thiocyanate units into complex molecular architectures could not be located in the available literature.

Utilization in Multicomponent Reactions and Cascade Processes

Specific examples or detailed research findings on the utilization of this compound in multicomponent reactions and cascade processes are not described in the currently accessible scientific literature.

Development of Novel Reaction Methodologies based on its Unique Reactivity

There is no available information on the development of novel reaction methodologies that are specifically based on the unique reactivity of this compound.

Q & A

Basic: What are the critical considerations for synthesizing 2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate?

Answer:
Synthesis requires careful control of reaction conditions to avoid side reactions involving the phenolic hydroxyl group. A common approach involves:

  • Protection of the hydroxyl group : Use acetyl or benzyl protecting groups to prevent undesired thiocyanate substitution at the hydroxyl site .
  • Thiocyanate introduction : React the protected intermediate with potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) in polar aprotic solvents (e.g., DMF) under controlled pH .
  • Deprotection : Acidic or basic hydrolysis to regenerate the hydroxyl group, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
    Characterization should include 1H^1 \text{H}-NMR to confirm regioselectivity (e.g., absence of thiocyanate substitution at the hydroxyl site) and mass spectrometry for molecular ion validation .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to resolve aromatic protons (δ 6.8–7.5 ppm), thiocyanate carbon (δ ~110 ppm), and ketone carbonyl (δ ~190 ppm). Multiplicity patterns distinguish substitution positions on the phenyl ring .
  • UV-Vis Spectroscopy : Confirm photostability and detect π→π* transitions (λmax ~270–300 nm) for applications in photoremovable protecting groups .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for stability studies (e.g., intermolecular O–H···S hydrogen bonds) .

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

  • Hydrolytic stability : The thiocyanate group (–SCN) is prone to hydrolysis in aqueous media (pH < 5 or > 9). Store in anhydrous solvents (e.g., DMSO) at –20°C to minimize degradation .
  • Photostability : UV exposure (λ < 300 nm) may cleave the C–S bond. Use amber vials and conduct experiments under inert atmospheres (N₂/Ar) .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C; avoid heating during synthesis/purification .

Advanced: How can structure-activity relationships (SAR) explain discrepancies in reported biological activities?

Answer:
SAR studies highlight the impact of substituents on biological efficacy:

  • Anti-HIV vs. antitumor activity : Derivatives with benzothiazole or imidazole substituents (e.g., compound 4l in ) show enhanced antitumor activity but reduced anti-HIV potency due to steric hindrance in viral protease binding .
  • Thiocyanate vs. carboxylate analogs : Thiocyanate derivatives exhibit higher cellular uptake but lower solubility, leading to variability in in vitro cytotoxicity assays .
    Methodological recommendation : Compare IC₅₀ values under standardized conditions (e.g., 48-hour incubation, 10% FBS) and validate purity via HPLC (>95%) .

Advanced: What strategies resolve contradictions in reported enzymatic inhibition data?

Answer:
Contradictions often arise from assay conditions or enzyme isoforms:

  • α-Glucosidase inhibition : Use recombinant human enzymes (vs. microbial isoforms) to avoid false positives from non-specific binding .
  • Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk analysis with varying substrate concentrations. For example, thiocyanate derivatives may act as uncompetitive inhibitors in glucose uptake assays .
  • Control for redox activity : Thiocyanate’s reducing properties may interfere with MTT assays. Use alternative viability assays (e.g., ATP luminescence) .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in biological systems?

Answer:

  • Transcriptomic profiling : RNA sequencing (RNA-seq) to identify differentially expressed genes (e.g., ER stress markers like GRP78/BiP) .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., HIV-1 protease or tumor necrosis factor receptors) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for enzyme-substrate complexes .
  • Metabolomic analysis : LC-MS to track thiocyanate metabolism (e.g., conversion to cyanate or sulfate) in cell lysates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.